2-Benzyl-3-ethoxy-3-oxopropanoic acid
Overview
Description
2-Benzyl-3-ethoxy-3-oxopropanoic acid is a specialty chemical . It is used as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular formula of this compound is C12H14O4 . The molecular weight is 222.24 . The exact structure is not provided in the search results.Physical and Chemical Properties Analysis
This compound is a solid compound that appears as a white crystalline powder . It is stable at room temperature and can dissolve in some organic solvents .Scientific Research Applications
Cardiotropic Action and Safety Profile
2-Benzyl-3-ethoxy-3-oxopropanoic acid and its derivatives have been studied for their potential in cardiotropic applications. A specific derivative, 4-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid (etmaben), exhibited notable cardiotropic effects. Preclinical studies on etmaben explored its mechanism of action, pharmacological effects, general toxicity, and pharmacokinetics, demonstrating a positive safety profile and pronounced cardiotropic effect. This research supports the initiation of phase I clinical trials for etmaben (Ivkin & Karpov, 2022).
Crystal Structure Analysis
The compound's crystal structure has been explored in various studies. One such study focused on a related compound, obtained via condensation of 3-ethoxy-2-[2-(4-nitrophenyl)hydrazono]-3-oxopropanoic acid, revealing specific dihedral angles and intramolecular contacts. This structural analysis contributes to understanding the compound's chemical behavior and potential applications in more complex chemical syntheses (Loughzail et al., 2015).
Synthetic Applications
Synthetic applications of this compound have been explored, particularly in the synthesis of complex organic compounds. For example, research has demonstrated its use in the synthesis of various derivatives with potential biological activity. These synthetic pathways often involve the formation of complex structures, highlighting the compound's utility in organic synthesis (Iijima et al., 1979).
Ligand Formation and Complexing Ability
Studies have shown that derivatives of this compound can act as ligands, forming complexes with various metals. This property is significant for applications in coordination chemistry and material science. For instance, the formation of nickel(ii) and copper(ii) complexes with certain derivatives highlights the compound's potential in developing new materials and catalysts (Kudyakova et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
2-benzyl-3-ethoxy-3-oxopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-16-12(15)10(11(13)14)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDBSOXJYRJAGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387256 | |
Record name | 2-benzyl-malonic acid monoethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2985-39-9 | |
Record name | 2-benzyl-malonic acid monoethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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